molecular formula C11H12N4O5S B14006268 N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide CAS No. 83498-84-4

N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide

Cat. No.: B14006268
CAS No.: 83498-84-4
M. Wt: 312.30 g/mol
InChI Key: VKEPKLULHBLCRW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, a nitroimidazole ring, and a sulfonamide group. These functional groups contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an imidazole derivative, followed by sulfonation and subsequent coupling with a methoxyphenyl amine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane, ethanol, and water are frequently used depending on the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitroimidazole derivatives and sulfonamide-containing molecules. Examples are metronidazole and sulfamethoxazole, which share structural similarities and some overlapping biological activities .

Uniqueness

N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications and research studies .

Properties

CAS No.

83498-84-4

Molecular Formula

C11H12N4O5S

Molecular Weight

312.30 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide

InChI

InChI=1S/C11H12N4O5S/c1-14-7-12-10(15(16)17)11(14)21(18,19)13-8-5-3-4-6-9(8)20-2/h3-7,13H,1-2H3

InChI Key

VKEPKLULHBLCRW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)NC2=CC=CC=C2OC)[N+](=O)[O-]

Origin of Product

United States

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